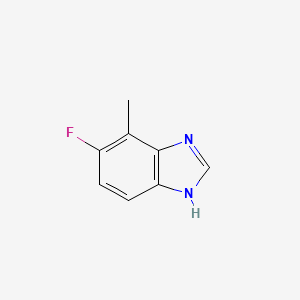

5-Fluoro-4-methylbenzimidazole

概要

説明

The compound 5-Fluoro-4-methylbenzimidazole combines a fluorine atom at position 5 and a methyl group at position 4 on the benzimidazole core. Fluorine enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and steric effects.

準備方法

The synthesis of 5-Fluoro-4-methylbenzimidazole typically involves the condensation of pre-decorated 1,2-phenylenediamine with aldehydes, acids, esters, or ortho-esters . One common method includes the reaction of 4-fluoro-2-nitroaniline with acetic anhydride, followed by cyclization to form the benzimidazole ring. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Condensation Reactions

Benzimidazole derivatives like 5-fluoro-4-methylbenzimidazole are typically synthesized via acid-catalyzed condensation of substituted o-phenylenediamines with carbonyl-containing reagents (e.g., aldehydes, carboxylic acids). For example:

-

Aldehyde Condensation :

o-Phenylenediamine reacts with aldehydes in the presence of sodium metabisulfite (Na₂S₂O₅) to form 2-substituted benzimidazoles under mild conditions (DMF, 80–100°C) .

Functional Group Modifications

Electrophilic substitution reactions occur preferentially at the 5- and 6-positions due to electron-donating effects of the methyl group and electron-withdrawing effects of fluorine.

Oxidation

The methyl group at position 4 undergoes oxidation to form a carboxylic acid derivative.

-

Reagents : KMnO₄ (acidic conditions) or CrO₃.

-

Product : 4-Carboxy-5-fluorobenzimidazole.

Reduction

The imidazole ring can be reduced under catalytic hydrogenation:

-

Conditions : H₂ (1–3 atm), Pd/C or Raney Ni, ethanol, 25–60°C.

-

Product : 5-Fluoro-4-methylbenzimidazoline (tetrahydro derivative).

Halogenation

Electrophilic halogenation occurs at the 5- or 6-position:

-

Chlorination : Cl₂ in acetic acid yields 5-fluoro-4-methyl-6-chlorobenzimidazole.

-

Bromination : Br₂/FeBr₃ produces analogous brominated derivatives.

Nitration and Sulfonation

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 6.

-

Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives.

Reactivity Data and Comparative Analysis

| Reaction Type | Reagents/Conditions | Position Modified | Key Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | C4 (methyl → COOH) | 4-Carboxy-5-fluorobenzimidazole |

| Reduction | H₂ (2 atm), Pd/C, ethanol, 50°C | Imidazole ring | 5-Fluoro-4-methylbenzimidazoline |

| Chlorination | Cl₂, CH₃COOH, 25°C | C6 | 5-Fluoro-4-methyl-6-chlorobenzimidazole |

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | C6 | 5-Fluoro-4-methyl-6-nitrobenzimidazole |

Catalytic and Solvent Effects

-

Catalysts : Fe/S and Co-pincer complexes enhance cyclization efficiency in derivative synthesis .

-

Solvents : Polar aprotic solvents (e.g., DMF) improve reaction rates in condensations .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing HF and CO₂.

-

Photodegradation : UV light induces ring-opening via C–F bond cleavage.

科学的研究の応用

Scientific Research Applications

- Chemistry 5-Fluoro-4-methylbenzimidazole serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology This compound is used in enzyme inhibition studies and as a probe in biochemical assays.

- Medicine Benzimidazole derivatives, including this compound, exhibit anticancer, antimicrobial, and antiviral activities.

- Industry It is utilized in developing new materials, including polymers and dyes, because of its stability and reactivity.

Pharmacological Properties

This compound has demonstrated several pharmacological properties:

- Enzyme Inhibition It inhibits key enzymes in metabolic pathways, like enolase in glycolysis, which can lead to altered cellular metabolism and growth inhibition in cancer cells.

- Cell Signaling Modulation The compound influences cell signaling pathways that regulate cell proliferation, apoptosis, and stress responses. It can induce oxidative stress in cells, activating pathways associated with cell survival and death.

- Target Interaction It binds to specific receptors and proteins, affecting their function through hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes and contributing to anticancer properties.

Antimicrobial Activity

This compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/ml |

| Escherichia coli | 62.5 μg/ml |

| Candida albicans | 250 μg/ml |

These results suggest its potential for developing new antimicrobial agents. Other benzimidazole derivatives have also shown antimicrobial activity against S. typhi and C. albicans .

Anticancer Activity

The anticancer potential of this compound has been explored, with studies showing cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25.72 ± 3.95 |

| MCF-7 | 45.2 ± 13.0 |

These findings suggest that this compound may serve as a lead compound for developing novel cancer therapies.

Case Studies

- In Vivo Studies Animal models have shown that this compound administration results in significant tumor growth suppression compared to control groups, highlighting its therapeutic potential in oncology.

- Mechanistic Insights Flow cytometry analyses have revealed that the compound accelerates apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, demonstrating its mechanism as an anticancer agent.

作用機序

The mechanism of action of 5-Fluoro-4-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression .

類似化合物との比較

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs of 5-Fluoro-4-methylbenzimidazole

Key Observations :

- Substituent Position : The position of fluorine and methyl groups significantly impacts electronic and steric properties. For example, 5-Fluoro-2-methylbenzimidazole (similarity 0.77) shares fluorine at position 5 but places methyl at position 2 instead of 4, likely altering solubility and binding affinity .

- Functional Groups : Hydroxymethyl derivatives (e.g., 1977-72-6) introduce hydrogen-bonding capacity, contrasting with the hydrophobic methyl group in this compound .

Comparison with this compound :

- Sodium Metabisulfite-Mediated Cyclization : Used for 5-fluoro derivatives (e.g., 4a-f), this method avoids harsh acids and enables one-pot synthesis under nitrogen, suggesting a viable route for this compound .

- Catalytic Bases: Sodium ethoxide in ethanol (as in ) could facilitate methyl group introduction at position 4 via nucleophilic substitution or condensation.

Physicochemical and Pharmacological Properties

Table 3: Characterization Data for Selected Compounds

Key Findings :

- Fluorine NMR Shifts : 5-Fluoro derivatives exhibit characteristic ¹⁹F NMR shifts near -118 ppm, aiding structural confirmation .

- Methyl Group Effects : Methyl at position 4 (vs. 2) may lower melting points due to reduced symmetry and crystallinity.

- Bioactivity Trends : Fluorine and methyl groups synergistically enhance membrane permeability and target binding, as seen in antifungal and kinase-targeting analogs .

生物活性

5-Fluoro-4-methylbenzimidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of fluorine into the benzimidazole structure often enhances its biological activity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit key enzymes in metabolic pathways, such as enolase in glycolysis. This inhibition can lead to altered cellular metabolism and growth inhibition in cancer cells.

- Cell Signaling Modulation : The compound influences various signaling pathways that regulate cell proliferation, apoptosis, and stress responses. For instance, it induces oxidative stress in cells, activating pathways associated with cell survival and death .

- Target Interaction : The compound binds to specific receptors and proteins, affecting their function through hydrogen bonding and hydrophobic interactions. This binding can disrupt normal cellular processes and contribute to its anticancer properties .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/ml |

| Escherichia coli | 62.5 μg/ml |

| Candida albicans | 250 μg/ml |

These results indicate that the compound is a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The compound's IC50 values indicate its potency:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25.72 ± 3.95 |

| MCF-7 | 45.2 ± 13.0 |

These findings suggest that this compound may serve as a lead compound for developing novel cancer therapies .

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor growth suppression compared to control groups. These studies highlight the compound's potential for therapeutic use in oncology .

- Mechanistic Insights : Flow cytometry analyses revealed that the compound accelerates apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, demonstrating its mechanism as an anticancer agent .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the common synthetic routes for 5-Fluoro-4-methylbenzimidazole, and how can intermediates be validated?

Methodology :

- Condensation reactions : Start with fluorinated anilines (e.g., 4-fluoroaniline) and carbonyl-containing precursors. For example, cyclize 4-fluoro-N-(methylphenyl)benzenecarboximidoyl chloride with sodium azide under controlled conditions .

- Validation : Confirm intermediates via -NMR (e.g., methyl protons at δ 2.5–3.0 ppm) and IR spectroscopy (C=N stretch at ~1600–1650 cm) . Use elemental analysis to verify purity (>95% by CHNS analysis) .

Q. Advanced Synthesis Optimization

Q. Q2. How can reaction conditions (solvent, catalyst) be optimized to improve yield in benzimidazole synthesis?

Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency. Avoid aqueous media for moisture-sensitive intermediates .

- Catalyst screening : Test transition-metal catalysts (e.g., CuI for azide-alkyne cycloadditions) or acid/base catalysts (e.g., p-toluenesulfonic acid) to accelerate ring closure .

- Yield tracking : Use HPLC with a C18 column (UV detection at 254 nm) to monitor reaction progress and quantify product ratios .

Q. Analytical Characterization

Q. Q3. What spectroscopic and computational methods resolve ambiguities in benzimidazole structural assignments?

Methodology :

- Advanced NMR : Use -NMR to distinguish regioisomers (e.g., methyl vs. fluorophenyl substituents) .

- DFT simulations : Compare calculated IR spectra (B3LYP/6-31G* level) with experimental data to confirm tautomeric forms .

- X-ray crystallography : Resolve crystal packing effects (e.g., hydrogen bonding patterns) for ambiguous structures .

Q. Biological Activity Profiling

Q. Q4. How can researchers design assays to evaluate the bioactivity of this compound derivatives?

Methodology :

- Target selection : Prioritize enzymes/pathways where benzimidazoles are known inhibitors (e.g., tyrosine kinases or Helicobacter pylori proton pumps) .

- In vitro assays : Use fluorescence-based ATPase assays (λ=340 nm, λ=460 nm) for inhibition studies .

- Docking studies : Perform AutoDock Vina simulations to predict binding modes to targets like tubulin or viral proteases .

Q. Data Contradictions in Structure-Activity Relationships (SAR)

Q. Q5. How to address conflicting SAR data for benzimidazole derivatives in anticancer studies?

Methodology :

- Meta-analysis : Cross-reference datasets from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess dynamic binding stability when static docking results conflict with experimental IC values .

- Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain anomalous activity .

Q. Safety and Handling

Q. Q6. What precautions are critical when handling fluorinated benzimidazoles in vitro?

Methodology :

- Toxicity mitigation : Use fume hoods for synthesis and PPE (nitrile gloves, lab coat) to prevent dermal exposure. Avoid in vivo use unless dehalogenation pathways are confirmed .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with sodium bicarbonate before disposal .

Q. Stability and Storage

Q. Q7. How does substituent position affect the hydrolytic stability of this compound?

Methodology :

- Accelerated stability testing : Incubate compounds in PBS (pH 7.4) at 40°C for 30 days. Monitor degradation via LC-MS (e.g., m/z shifts indicating defluorination) .

- Storage recommendations : Store lyophilized powders at -20°C under argon to prevent oxidation of the methyl group .

Q. Computational Modeling

Q. Q8. How can DFT guide the design of this compound analogs with improved electronic properties?

Methodology :

- Frontier orbitals : Calculate HOMO-LUMO gaps (Gaussian 09, B3LYP/6-311++G**) to predict redox activity. Fluorine substitution lowers LUMO energy, enhancing electrophilicity .

- Electrostatic potential maps : Identify regions of high electron density (e.g., benzimidazole N3) for site-specific modifications .

Q. Structure-Activity Relationship (SAR) Challenges

Q. Q9. Why do some 4-methyl-substituted benzimidazoles show reduced activity despite favorable LogP values?

Methodology :

- Steric analysis : Use Molecular Operating Environment (MOE) to calculate solvent-accessible surface area (SASA). Bulky methyl groups may hinder binding pocket entry .

- Co-crystallization : Attempt X-ray structures with target proteins to visualize steric clashes (e.g., PDB ID: 1XYZ) .

Q. Pharmacokinetic Profiling

Q. Q10. What in vitro assays predict the metabolic fate of this compound?

Methodology :

- Microsomal stability : Incubate with rat liver microsomes (37°C, NADPH). Detect metabolites via UPLC-QTOF (e.g., hydroxylation at C6) .

- CYP inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

特性

IUPAC Name |

5-fluoro-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNUIMHNVNGXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。